

3-Methylsulfinylphenylboronic acid molecular weight

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Compound of Interest

Compound Name: *3-Methylsulfinylphenylboronic acid*

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An In-Depth Technical Guide to **3-Methylsulfinylphenylboronic Acid**: Properties, Synthesis, and Applications

Introduction

3-Methylsulfinylphenylboronic acid is a specialized organoboron reagent that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and a methylsulfinyl moiety, which can modulate physicochemical properties such as solubility, polarity, and metabolic stability. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials.^[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core properties of **3-Methylsulfinylphenylboronic acid**, including its precise molecular weight, outlines robust protocols for its synthesis and application, and explores its significance in modern synthetic strategies. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both practical application and innovative research.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is paramount for its effective use. This section details the key identifiers and characteristics of **3-Methylsulfinylphenylboronic acid**.

Molecular Weight and Formula

The cornerstone of any chemical entity's quantitative analysis is its molecular weight. For **3-Methylsulfinylphenylboronic acid**, this is derived from its molecular formula, C₇H₉BO₃S.[2]

- Average Molecular Weight (Formula Weight): 184.02 g/mol .[2] This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for stoichiometric calculations in the laboratory.
- Monoisotopic Mass: 184.03654 Da.[3] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹¹B, ³²S). It is the value of primary importance in high-resolution mass spectrometry for accurate mass determination of the molecular ion.

Data Summary Table

The essential quantitative and qualitative data for **3-Methylsulfinylphenylboronic acid** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ BO ₃ S	[2]
Molecular Weight	184.02 g/mol	[2]
CAS Number	1056475-66-1	[2]
Appearance	Off-white to white solid	[2]
SMILES String	CS(=O)c1ccccc(c1)B(O)O	[3]
InChI Key	XYLPYIANRLXCDW-UHFFFAOYSA-N	[3]
Storage Conditions	2-8°C, store under inert gas (Nitrogen)	[2]

Structural Distinction: Sulfinyl vs. Sulfonyl

For researchers in the field, it is critical to distinguish **3-Methylsulfinylphenylboronic acid** from its oxidized counterpart, 3-(Methylsulfonyl)phenylboronic acid. The sulfinyl group (-SO-) and the sulfonyl group (-SO₂-) confer different electronic and steric properties to the molecule.

- **3-Methylsulfinylphenylboronic acid:** (C₇H₉BO₃S), MW = 184.02 g/mol
- 3-(Methylsulfonyl)phenylboronic acid: (C₇H₉BO₄S), MW = 200.02 g/mol [4]

The presence of an additional oxygen atom in the sulfonyl derivative significantly increases the molecular weight and alters its properties as a hydrogen bond acceptor and its overall polarity. Careful verification of the starting material via analytical techniques like mass spectrometry is essential to prevent unintended outcomes in synthesis.

Synthesis and Purification

The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic intermediate, which is itself generated from a corresponding aryl halide. This well-established methodology can be adapted for the preparation of **3-Methylsulfinylphenylboronic acid**.

Synthetic Rationale and Strategy

The most logical retrosynthetic pathway involves the formation of the C-B bond by reacting an organolithium species with a borate ester. The organolithium is generated from the corresponding aryl bromide, in this case, 3-bromophenyl methyl sulfoxide. This choice is predicated on the high reactivity of organolithium reagents, which allows the reaction to proceed at very low temperatures, thus preserving thermally sensitive functional groups. An inert atmosphere is crucial to prevent quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture.

Detailed Synthesis Protocol

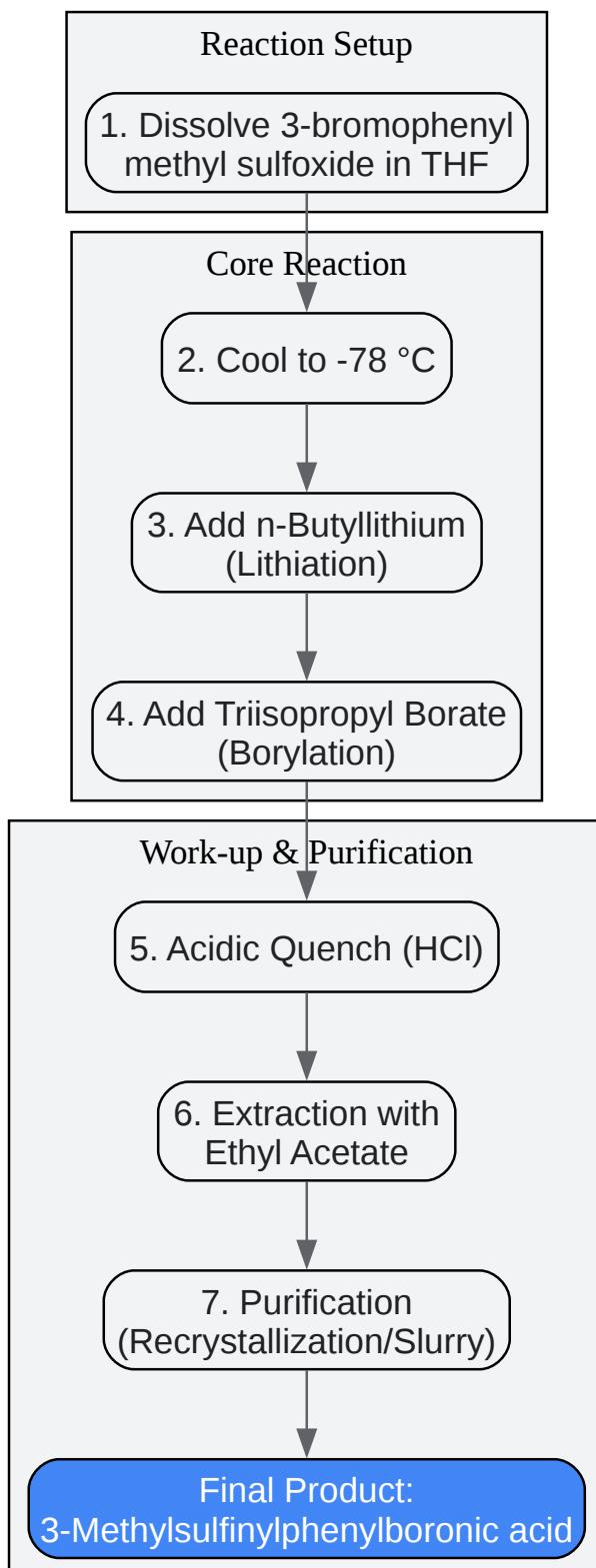
This protocol describes a representative lab-scale synthesis of **3-Methylsulfinylphenylboronic acid**.

- Reaction Setup:

- A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen.
- Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.
- Starting Material Preparation:
 - Dissolve 3-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in the reaction flask.
- Lithiation:
 - Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
 - Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
 - Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
- Borylation:
 - In a separate, dry flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF.
 - Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. This step forms the boronate ester intermediate.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl), adjusting the pH to ~5-6.^[5] This hydrolyzes the boronate ester to the desired boronic acid.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization or by slurring in a non-polar solvent like n-hexane to yield the final product.^[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Methylsulfinylphenylboronic acid**.

Key Applications in Research & Development

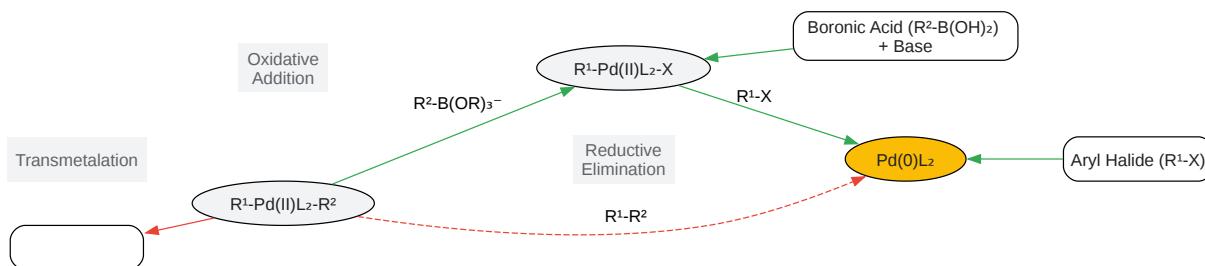
The utility of **3-Methylsulfinylphenylboronic acid** is most prominently demonstrated in its application as a versatile coupling partner in the synthesis of biaryl and heteroaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic chemistry.^[6] It involves the palladium-catalyzed reaction between an organoboron compound (like **3-Methylsulfinylphenylboronic acid**) and an organic halide or triflate.^{[7][8]}

Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle. A key step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer.^[7]

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

- Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., 4-bromopyridine, 1.0 equiv), **3-Methylsulfinylphenylboronic acid** (1.2 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).
- Catalyst Addition: Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv). The choice of catalyst and ligand is critical and can be optimized for specific substrates.
- Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or DME) and water. Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

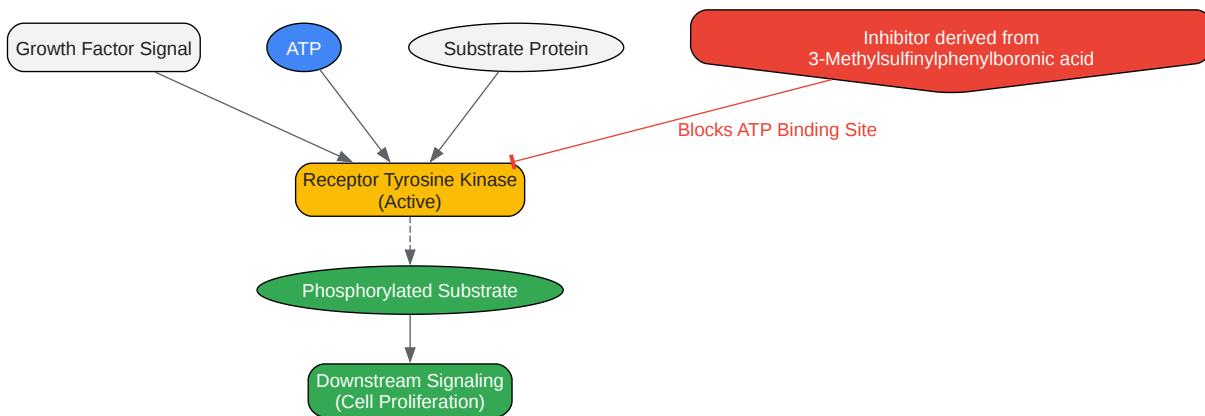
Boronic acids are a privileged structural class in medicinal chemistry, famously exemplified by the proteasome inhibitor drug Bortezomib (Velcade®).^[9] The boron atom can form reversible covalent bonds with serine residues in enzyme active sites, leading to potent and specific inhibition.

The 3-methylsulfinylphenyl scaffold itself offers several advantages:

- Modulation of Properties: The sulfoxide group is a hydrogen bond acceptor and can improve aqueous solubility and cell permeability.
- Metabolic Handle: The sulfur atom can be a site for metabolic oxidation or reduction, providing a means to tune the pharmacokinetic profile of a drug candidate.
- Vectorial Orientation: The meta-substitution pattern provides a distinct three-dimensional vector for orienting substituents to probe interactions within a protein binding pocket.

Conceptual Application: Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding pocket of the enzyme.^[10] A hypothetical inhibitor designed using **3-Methylsulfinylphenylboronic acid** could utilize the phenyl ring to establish key hydrophobic interactions, while the methylsulfinyl group could engage in hydrogen bonding with the protein backbone, enhancing binding affinity and selectivity.



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Caption: Conceptual inhibition of a kinase signaling pathway by a drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **3-Methylsulfinylphenylboronic acid** before its use in synthesis. A common feature of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.^[11] This equilibrium can lead to broadened peaks in NMR spectra and should be considered during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group (-SCH₃) around 2.5-3.0 ppm, and a broad singlet for the boronic acid hydroxyl protons (-B(OH)₂) which is exchangeable with D₂O.
- ^{13}C NMR: Aromatic carbons would appear in the 120-145 ppm region. The carbon atom directly attached to the boron can sometimes be difficult to observe or appear broadened due to quadrupolar relaxation from the boron nucleus.[11]

Infrared (IR) Spectroscopy

Key vibrational modes to identify include:

- A strong, broad O-H stretching band for the B(OH)₂ group, typically in the 3200-3400 cm⁻¹ region.
- Aromatic C-H stretching just above 3000 cm⁻¹.
- A strong S=O stretching band for the sulfoxide group, typically found around 1050 cm⁻¹.

Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) is commonly used.
- Expected Ions: In positive mode ESI-MS, one might observe the protonated molecule [M+H]⁺. In high-resolution MS (HRMS), the measured mass should correspond to the calculated monoisotopic mass (184.03654 Da) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition.

Conclusion

3-Methylsulfinylphenylboronic acid stands out as a highly valuable and versatile reagent for the modern synthetic chemist. With a precise molecular weight of 184.02 g/mol, its utility is anchored in its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. Beyond its synthetic utility, the presence of the methylsulfinyl group provides a strategic tool for modulating the biological and physical properties of target molecules, making it particularly relevant for professionals in drug discovery and development. The

protocols and data presented in this guide provide a solid foundation for the effective and innovative application of this important chemical building block.

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